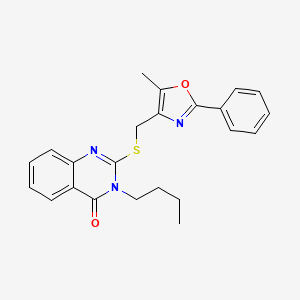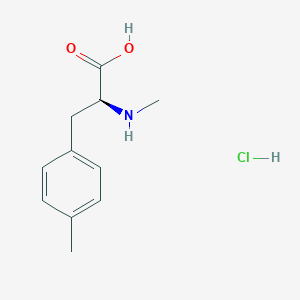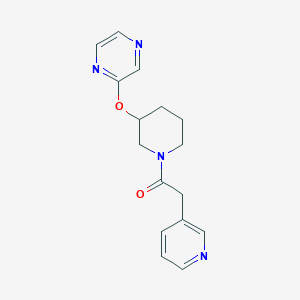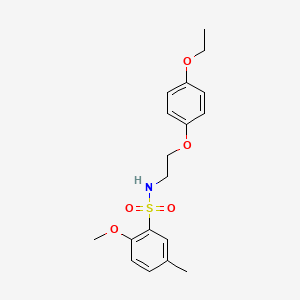
N-(2,4-dimethoxyphenyl)-2-((3-phenylquinoxalin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-((3-phenylquinoxalin-2-yl)thio)acetamide, also known as DPAQ, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPAQ is a quinoxaline derivative that has been synthesized through a multistep process involving the reaction of 2,4-dimethoxybenzaldehyde with phenylhydrazine, followed by the reaction of the resulting hydrazone with 2-chloroacetyl chloride and 3-phenylquinoxaline-2-thiol.
Aplicaciones Científicas De Investigación
Synthesis and Potential Therapeutic Applications
N-(2,4-dimethoxyphenyl)-2-((3-phenylquinoxalin-2-yl)thio)acetamide, while not directly mentioned in available literature, shares structural motifs with compounds that have been synthesized for various scientific research applications, including therapeutic potential against cancer and microbial infections. The research on compounds with similar structural features provides insights into the potential applications of this compound in scientific research.
Anticancer Potential
Compounds structurally related to this compound have been synthesized and evaluated for their anticancer activities. For instance, derivatives of quinoxaline have shown promising inhibitory action on various cancer cell lines, including HCT-116 and MCF-7, indicating potential as anticancer agents through the inhibition of enzyme activity and cell proliferation (El Rayes et al., 2022). Similarly, other derivatives have demonstrated considerable anticancer activity, highlighting the potential therapeutic applications of structurally related compounds (Duran & Demirayak, 2012).
Antimicrobial Activity
Research on compounds with similar structures has also explored their antimicrobial potential. Synthesis of specific thiazole and quinoxalin-2-yl derivatives has yielded compounds with significant antimicrobial activity, suggesting that this compound could also have applications in combating bacterial and fungal infections (Kumar et al., 2012).
Neuroprotective Effects
Analogous compounds have been evaluated for neuroprotective effects against neurological diseases, such as Japanese encephalitis. This research suggests the potential for this compound to be investigated for neuroprotection, offering a foundation for future studies on its therapeutic efficacy in neurological conditions (Ghosh et al., 2008).
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-29-17-12-13-20(21(14-17)30-2)25-22(28)15-31-24-23(16-8-4-3-5-9-16)26-18-10-6-7-11-19(18)27-24/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVAODUTWSTXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(4-Ethylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2765014.png)
![N-(4-acetamidophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2765017.png)

![2-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2765021.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2765023.png)
![7-[2-(1,3-Benzothiazol-2-ylthio)ethyl]-1,3-dimethyl-8-(3-methyl-1-piperidinyl)purine-2,6-dione](/img/structure/B2765025.png)
![4-(1-(2-(2-allylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(tert-butyl)pyrrolidin-2-one](/img/structure/B2765026.png)

![N-{1-[(4-bromophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2765028.png)